rel-Benzyl (2R,3S)-2-(hydroxymethyl)-3-(trifluoromethyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 2-(hydroxymethyl)-3-(trifluoromethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO3/c16-15(17,18)12-7-4-8-19(13(12)9-20)14(21)22-10-11-5-2-1-3-6-11/h1-3,5-6,12-13,20H,4,7-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMJXNIZYDIUTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(N(C1)C(=O)OCC2=CC=CC=C2)CO)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-benzyl 2-(hydroxymethyl)-3-(trifluoromethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde as a reagent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Benzylation: The final step involves the benzylation of the piperidine ring to form the desired compound.
Industrial Production Methods
Industrial production of cis-benzyl 2-(hydroxymethyl)-3-(trifluoromethyl)piperidine-1-carboxylate may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Cis-benzyl 2-(hydroxymethyl)-3-(trifluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to modify the functional groups present.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism appears to involve the inhibition of topoisomerase II, disrupting DNA replication and leading to cell cycle arrest.
Table 1: Anticancer Activity of rel-Benzyl (2R,3S)-2-(hydroxymethyl)-3-(trifluoromethyl)piperidine-1-carboxylate
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| rel-Benzyl | FaDu | 12 | Topoisomerase II inhibition |
| Bleomycin | FaDu | 15 | DNA intercalation |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties, particularly in Alzheimer's disease models. It inhibits cholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain, potentially enhancing cognitive function.
Table 2: Neuroprotective Effects of this compound
| Compound Name | Model Used | Effect Observed |
|---|---|---|
| rel-Benzyl | Alzheimer’s model | Inhibition of cholinesterase |
| Donepezil | Alzheimer’s model | Cholinesterase inhibition |
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of new pharmaceutical compounds and complex organic molecules.
Synthetic Routes
The synthesis typically involves several steps:
- Formation of the Piperidine Ring: Cyclization reactions using appropriate precursors.
- Introduction of Functional Groups: Hydroxymethylation and trifluoromethylation using reagents like formaldehyde and trifluoromethyl iodide.
- Esterification: Benzyl alcohol is used to form the final compound through esterification.
Biological Studies
The compound is utilized in biological studies to explore its pharmacological effects and therapeutic potential. Its interaction with specific molecular targets is crucial for understanding its biological activity.
Mechanism of Action
The trifluoromethyl group enhances lipophilicity, allowing the compound to interact with lipid membranes or hydrophobic pockets in proteins. The hydroxymethyl group participates in hydrogen bonding, influencing binding affinity and specificity.
Case Studies
Recent studies have highlighted the effectiveness of this compound in various therapeutic contexts:
- Study on Anticancer Activity: A study published demonstrated that this compound effectively reduced tumor growth in xenograft models by inducing apoptosis through topoisomerase II inhibition.
- Neuroprotection Research: Another study indicated that treatment with this compound improved cognitive performance in animal models of Alzheimer’s by enhancing cholinergic neurotransmission.
Mechanism of Action
The mechanism of action of cis-benzyl 2-(hydroxymethyl)-3-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes or hydrophobic pockets in proteins. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds (Table 1) exhibit structural similarities, primarily through shared piperidine/pyrrolidine cores, benzyl carboxylate esters, or hydroxymethyl/CF₃ substituents.
Table 1: Structural Comparison of rel-Benzyl (2R,3S)-2-(hydroxymethyl)-3-(trifluoromethyl)piperidine-1-carboxylate with Analogs
Functional Group Analysis
Trifluoromethyl Group vs. Hydroxymethyl
The CF₃ group in the target compound provides strong electron-withdrawing effects, increasing resistance to oxidative metabolism compared to analogs lacking this group (e.g., Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate) . This enhances plasma half-life and bioavailability.
Stereochemical Considerations
Ester Group Variations
Pharmacological and Physicochemical Properties
Lipophilicity and Solubility
The CF₃ group increases logP (lipophilicity) compared to hydroxymethyl-only analogs, favoring blood-brain barrier penetration but reducing aqueous solubility.
Metabolic Stability
The CF₃ group reduces CYP450-mediated metabolism, as seen in Aprepitant, a morpholine derivative with similar electron-withdrawing substituents .
Biological Activity
rel-Benzyl (2R,3S)-2-(hydroxymethyl)-3-(trifluoromethyl)piperidine-1-carboxylate is a synthetic compound belonging to the piperidine class. Its unique structure, characterized by a hydroxymethyl group and a trifluoromethyl group, contributes to its biological activity. This article delves into the compound's biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The molecular formula of this compound is C12H14F3N1O3. The presence of the trifluoromethyl group significantly enhances its lipophilicity and receptor binding characteristics, which are crucial for its biological interactions.
1. Receptor Interactions
Preliminary studies suggest that this compound acts as an agonist for orexin type 2 receptors. These receptors play a vital role in regulating sleep-wake cycles and energy homeostasis. The binding affinity and efficacy of this compound at orexin receptors have been evaluated through radiolabeled ligand binding assays and functional assays in cell lines expressing these receptors.
2. Potential Therapeutic Applications
The compound has shown promise in several therapeutic areas:
- Neurological Disorders : Due to its receptor activity, it may be beneficial in treating conditions such as narcolepsy and obesity.
- Metabolic Diseases : Similar piperidine derivatives have been explored for their potential in managing metabolic disorders.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally related compounds reveals distinct biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| rel-benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate | Amino group at position 3 | Potential neuroprotective effects |
| N-[(2R,3S)-1-acetyl-2-hydroxymethylpiperidin-3-yl]methanesulfonamide | Acetyl group at position 1 | Antidiabetic activity |
| Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate | Lacks trifluoromethyl group | General piperidine activity |
The trifluoromethyl substitution in this compound is significant as it alters its pharmacokinetic properties compared to these similar compounds.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : Cyclization reactions involving appropriate precursors.
- Introduction of the Trifluoromethyl Group : Using reagents like trifluoromethyl iodide.
- Hydroxymethylation : Through reactions with formaldehyde or suitable reagents.
- Esterification : Final step involves esterification with benzyl alcohol .
Case Studies and Research Findings
Recent literature highlights various studies focusing on the biological activity of piperidine derivatives:
- A study demonstrated that compounds with trifluoromethyl groups exhibited enhanced potency for inhibiting serotonin uptake compared to non-fluorinated analogs .
- Another investigation found that piperidine derivatives showed promising results in cancer therapy by inducing apoptosis in specific tumor cell lines .
Q & A
What are the recommended stereoselective synthesis strategies for ensuring the correct (2R,3S) configuration of this piperidine derivative?
Answer:
The synthesis of stereochemically complex piperidine derivatives requires precise control of reaction conditions. Key steps include:
- Chiral resolution : Use chiral auxiliaries or catalysts to direct stereochemistry during ring formation. For example, asymmetric hydrogenation or enzymatic resolution can achieve high enantiomeric excess (e.g., as seen in the synthesis of related piperidine carboxylates ).
- Protecting group strategy : Employ benzyl or tert-butyl carbamate groups to protect reactive sites (e.g., hydroxymethyl and trifluoromethyl groups) during intermediate steps, ensuring regioselectivity .
- Purification : Utilize chiral HPLC or recrystallization with enantiomerically pure resolving agents to isolate the desired (2R,3S) isomer .
How can researchers validate the structural integrity and purity of this compound using advanced analytical techniques?
Answer:
A multi-technique approach is critical:
- NMR spectroscopy : Analyze H, C, and F NMR to confirm stereochemistry and substituent positions. Compare chemical shifts with structurally similar piperidine derivatives (e.g., benzyl-protected analogs ).
- HPLC-MS : Use reverse-phase chromatography with a C18 column and ammonium acetate buffer (pH 6.5) for high-resolution separation, coupled with mass spectrometry to verify molecular weight and detect impurities .
- X-ray crystallography : For definitive stereochemical confirmation, crystallize the compound and compare unit cell parameters with literature data for related piperidine carboxylates .
What experimental precautions are necessary to handle the trifluoromethyl and hydroxymethyl functional groups during synthesis?
Answer:
- Moisture sensitivity : The hydroxymethyl group is prone to oxidation; conduct reactions under inert gas (N/Ar) and use anhydrous solvents .
- Thermal stability : The trifluoromethyl group may decompose at elevated temperatures. Monitor reaction temperatures rigorously (e.g., keep below 80°C for intermediates) .
- Safety protocols : Use fume hoods, chemical-resistant gloves (e.g., nitrile), and eye protection to mitigate exposure risks, as advised in safety data sheets for similar benzyl carboxylates .
How can researchers resolve contradictions in spectroscopic data during characterization?
Answer:
- Cross-validation : Combine NMR, IR, and X-ray data to reconcile discrepancies. For example, unexpected F NMR signals may indicate fluorinated byproducts; confirm via LC-MS .
- Impurity profiling : Use gradient HPLC to identify minor peaks. Compare retention times with known degradation products (e.g., hydrolyzed benzyl esters) .
- Computational modeling : Perform DFT calculations to predict NMR chemical shifts or vibrational spectra, aligning theoretical and experimental data .
What strategies optimize reaction yields in multi-step syntheses involving this compound?
Answer:
- Design of Experiments (DoE) : Systematically vary parameters (e.g., catalyst loading, solvent polarity) to identify optimal conditions. For example, elevated catalyst concentrations (10–15 mol%) may improve cyclization efficiency .
- Intermediate trapping : Quench reactive intermediates (e.g., iminium ions) with stabilizing agents like TEMPO to prevent side reactions .
- Scale-up considerations : Maintain stoichiometric ratios during stepwise coupling (e.g., benzyl ester formation) to avoid excess reagent accumulation, which can lower yields .
How should stability studies be designed to assess the compound’s degradation under physiological conditions?
Answer:
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours .
- Thermal stability : Store samples at 40°C/75% RH for 4 weeks and analyze for changes in purity. Note trifluoromethyl group stability under humid conditions .
- Light sensitivity : Conduct photostability tests using ICH Q1B guidelines (UV/vis light exposure) to identify photo-degradation pathways .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Answer:
- Enzyme inhibition assays : Screen against target enzymes (e.g., phosphatases or proteases) using fluorescence-based substrates. Include positive controls (e.g., PF-06465469 for phosphatase activity) .
- Cell permeability : Use Caco-2 cell monolayers to assess membrane penetration, critical for CNS-targeting piperidine derivatives. Measure apparent permeability (P) .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS to predict hepatic clearance .
How can researchers mitigate challenges in scaling up the synthesis while maintaining stereochemical fidelity?
Answer:
- Continuous flow chemistry : Implement microreactors for precise temperature and mixing control during critical steps (e.g., ring closure) .
- Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real time .
- Crystallization engineering : Optimize solvent-antisolvent systems to enhance crystal habit and purity during large-scale isolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
